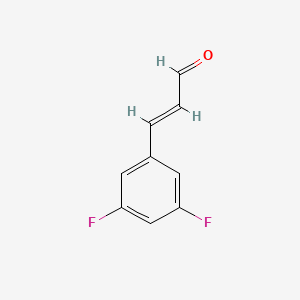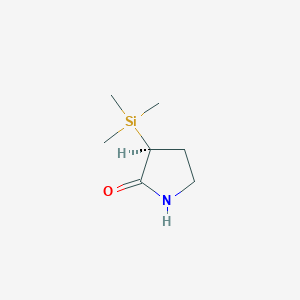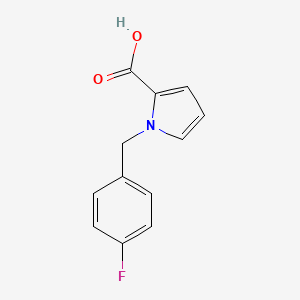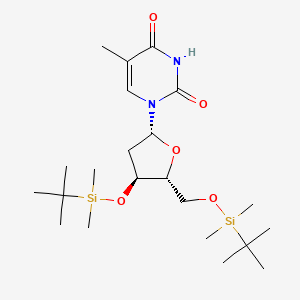
6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin
概要
説明
6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin is a synthetic organic compound belonging to the coumarin family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid catalyst. The reaction conditions typically include heating the reactants under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of green solvents and catalysts to minimize environmental impact.
化学反応の分析
Types of Reactions
6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or other reduced forms of the compound.
科学的研究の応用
6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin has several scientific research applications:
Antioxidant Activity: The compound has been studied for its potential antioxidant properties, which could make it useful in developing novel medicinal molecules.
Fluorescent Probes: Due to its unique structure, it is used in the synthesis of fluorescent probes for various biochemical applications.
Fragrance Enhancer: In the perfumery industry, it is used as a fragrance enhancer to improve the scent and longevity of perfumes.
Structural Chemistry: The compound’s unique lactone ring structure makes it a subject of interest in the study of structural transformations in crystals.
作用機序
The exact mechanism of action of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin is not fully established. research suggests that its effects may be related to its ability to interact with specific molecular targets and pathways. For instance, its antioxidant activity could be due to its ability to scavenge free radicals and inhibit oxidative stress.
類似化合物との比較
Similar Compounds
Coumarin: The parent compound of the coumarin family, known for its anticoagulant properties.
7-Hydroxycoumarin: Another coumarin derivative with significant biological activity.
4-Methylumbelliferone: A coumarin derivative used as a fluorescent probe in biochemical assays.
Uniqueness
6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin stands out due to its unique structure, which imparts specific properties such as enhanced fragrance and potential antioxidant activity. Its multiple methyl groups and hydroxyl functionality contribute to its distinct chemical behavior and applications.
特性
IUPAC Name |
6-hydroxy-4,4,5,7,8-pentamethyl-3H-chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-7-8(2)13-11(9(3)12(7)16)14(4,5)6-10(15)17-13/h16H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBXBARTRIEVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)C)C(CC(=O)O2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B3135927.png)

![5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid](/img/structure/B3135949.png)




![5-Fluoro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B3135993.png)
